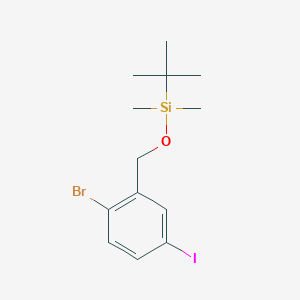

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Vue d'ensemble

Description

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrIOSi. It is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-iodobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, which are performed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo substitution and coupling reactions. The bromine and iodine atoms serve as reactive sites for these transformations, allowing the compound to form new bonds and create complex structures. The tert-butyl dimethylsilane group provides stability and protects the benzyl group during reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Bromoethoxy)-tert-butyldimethylsilane: This compound has a similar structure but with an ethoxy group instead of a benzyl group.

(3-Bromopropoxy)-tert-butyldimethylsilane: Another similar compound with a propoxy group.

Uniqueness

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and iodine atoms on the benzyl group, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .

Activité Biologique

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by its complex structure, which includes a bromo and iodo substituent on a benzyl group linked to a tert-butyl dimethylsilane moiety. Its molecular formula is C13H20BrIOSi, with a molecular weight of approximately 427.20 g/mol. The presence of halogen atoms (bromine and iodine) and the silane group contribute to its chemical reactivity, making it a compound of interest in medicinal chemistry and materials science.

The compound's reactivity is attributed to:

- Halogen Substituents : Bromine and iodine are known to participate in nucleophilic substitution reactions, enhancing the compound's potential for further functionalization.

- Silane Group : The tert-butyl dimethylsilane moiety can undergo deprotonation under basic conditions, facilitating reactions with nucleophiles or electrophiles.

- Ether Linkage : This allows for cleavage under acidic conditions, potentially releasing benzyl alcohol derivatives.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds featuring halogenated benzyl groups have shown promising pharmacological properties. These compounds are often studied for their antimicrobial and anticancer activities due to their ability to interact with biological membranes or inhibit specific enzymes.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties, likely due to their lipophilicity, which enhances cellular uptake.

- Anticancer Properties : Halogenated compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular membranes.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features:

- Lipophilicity : Enhanced lipophilicity from halogen substitution may improve bioavailability.

- Electron Deficiency : The presence of electron-withdrawing groups like bromine and iodine can influence the binding affinity to biological targets.

Research Findings and Case Studies

Although direct studies on this compound are scarce, insights can be drawn from research on structurally similar compounds:

Case Study 1: Antimicrobial Activity

A study on halogenated benzyl derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes .

Case Study 2: Anticancer Activity

Research has indicated that certain brominated and iodinated compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell signaling pathways . The dual halogenation in this compound may provide similar therapeutic potential.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H20BrIOSi | Dual halogenation; potential antimicrobial/anticancer activity |

| 2-Bromo-5-methoxybenzyl dimethylsilane | C14H23BrO2Si | Contains methoxy group; used in similar applications |

| 5-Iodobenzyl dimethylsilane | C10H13I2Si | Lacks bromine; simpler structure with potential similar reactivity |

| 2-Iodophenyldimethylsilane | C9H12I2Si | Simpler aromatic silane; used in organic synthesis |

Propriétés

IUPAC Name |

(2-bromo-5-iodophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYPHQVHGTBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrIOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.